molecular formula C11H23N B2885849 2-Heptylpyrrolidine CAS No. 95018-43-2

2-Heptylpyrrolidine

Cat. No.: B2885849
CAS No.: 95018-43-2
M. Wt: 169.312
InChI Key: QMEZJRZPBIGNKV-UHFFFAOYSA-N
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Description

2-Heptylpyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a heptyl group at the second position. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptylpyrrolidine typically involves the reaction of pyrrolidine with heptyl halides under basic conditions. One common method is the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile and displaces the halide ion from the heptyl halide. This reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, enhancing its nucleophilicity .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and scalability. This method involves the same nucleophilic substitution reaction but is optimized for large-scale production by using automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 2-Heptylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Heptylpyrrolidine has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural ligands.

    Medicine: This compound is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: It is used in the production of agrochemicals and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 2-Heptylpyrrolidine involves its interaction with specific molecular targets such as enzymes and receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the specific target and context .

Comparison with Similar Compounds

Uniqueness: 2-Heptylpyrrolidine is unique due to its specific heptyl substitution, which imparts distinct physicochemical properties and biological activities. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets, making it valuable for specific applications in medicinal chemistry and drug development .

Properties

IUPAC Name

2-heptylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N/c1-2-3-4-5-6-8-11-9-7-10-12-11/h11-12H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEZJRZPBIGNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95018-43-2
Record name 2-heptylpyrrolidine
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